Cas no 130888-29-8 ((Tris(diethylamino)-l5-phosphaneylidene)triaz-1-yn-2-ium Bromide)

(Tris(diethylamino)-l5-phosphaneylidene)triaz-1-yn-2-ium Bromide structure
130888-29-8 structure
Product Name:(Tris(diethylamino)-l5-phosphaneylidene)triaz-1-yn-2-ium Bromide
CAS No:130888-29-8
Molecular Formula:C12H30N6P+.Br-
Molecular Weight:369.2846
CID:64085
PubChem ID:11728342

(Tris(diethylamino)-l5-phosphaneylidene)triaz-1-yn-2-ium Bromide Properties

Names and Identifiers

    • Azidotris(diethylamino)phosphonium bromide
    • Azidotris(N-ethylethanaminato)phosphorus bromide
    • [[diazonioimino-bis(diethylamino)-λ<sup>5</sup>-phosphanyl]-ethylamino]ethane,bromide
    • Ethanamine,N-ethyl-,phosphorus complex
    • AZIDOTRIS(DIETHYLAMINO)PHOSPHONIUM &
    • azidotris(diethylaMino)phosphaniuM broMide
    • Azidotris(diethylami
    • [[diazonioimino-bis(diethylamino)-λ5-phosphanyl]-ethylamino]ethane,bromide
    • (Tris(diethylamino)-l5-phosphaneylidene)triaz-1-yn-2-ium Bromide
    • AKOS015915420
    • 130888-29-8
    • A806160
    • [[diazonioimino-bis(diethylamino)-$l^{5}-phosphanyl]-ethyl-amino]ethane bromide
    • Phosphorus(1+), azidotris(N-ethylethanaminato)-, bromide (1:1), (T-4)-
    • DTXSID80471219
    • SCHEMBL1519865
    • FT-0659434
    • [[diazonioimino-bis(diethylamino)-lambda5-phosphanyl]-ethylamino]ethane;bromide
    • J-519623
    • [[diazonioimino-bis(diethylamino)phosphoranyl]-ethylamino]ethane bromide
    • InChIKey: KWTHIBBMTIHXRV-UHFFFAOYSA-M
    • Inchi: 1S/C12H30N6P.BrH/c1-7-16(8-2)19(15-14-13,17(9-3)10-4)18(11-5)12-6;/h7-12H2,1-6H3;1H/q+1;/p-1
    • SMILES: [Br-].N([P+](N(CC)CC)(N(CC)CC)N(CC)CC)=[N+]=[N-]

Computed Properties

  • Exact Mass: 368.14500
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Rotatable Bond Count: 9
  • Monoisotopic Mass: 368.14529g/mol
  • Heavy Atom Count: 20
  • Complexity: 297
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 2
  • XLogP3: nothing
  • Tautomer Count: nothing
  • Surface Charge: 0
  • Topological Polar Surface Area: 50.2Ų

Experimental Properties

  • LogP: 0.45646
  • PSA: 73.06000
  • Melting Point: 79-83 °C(lit.)

(Tris(diethylamino)-l5-phosphaneylidene)triaz-1-yn-2-ium Bromide Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
TRC
A290105-50mg
(Tris(diethylamino)-l5-phosphaneylidene)triaz-1-yn-2-ium Bromide
130888-29-8
50mg
$ 173.00 2023-04-19

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